Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Description
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a six-membered azaspiro ring fused with a cyclobutane moiety. Its synthesis involves deprotection of the tert-butyl precursor (tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, CAS 203661-71-6) using HCl in 1,4-dioxane, followed by esterification with ethyl chloroformate . The structure is confirmed by $ ^1H $ NMR (CDCl$ _3 $): δ 4.15 (q, 2H), 3.63–3.43 (br m, 4H), 3.05 (br AB quartet, 4H), 2.08 (dd, 2H), 1.27 (t, 3H) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for muscarinic receptor modulators .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)11-4-3-10(7-11)5-8(12)6-10/h2-7H2,1H3 |
InChI Key |
WLQAZYHEVHDGND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(C1)CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 1-Oxo-6-Azaspiro[3.4]Octane-6-Carboxylate
The tert-butyl derivative (CAS 1251010-17-9) serves as a key intermediate. Its preparation involves a spiroannulation reaction between cyclopentane and azetidine precursors under acidic conditions. The tert-butyl group acts as a protective moiety, enhancing stability during subsequent transformations.
Acidic Deprotection and Ethyl Ester Formation
Deprotection of the tert-butyl group is achieved using hydrogen chloride (HCl) in 1,4-dioxane , yielding the free carboxylic acid intermediate. Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) affords the target ethyl ester.
Table 1: Reaction Conditions for Deprotection-Esterification
| Parameter | Value/Range |
|---|---|
| HCl concentration | 4–6 M in dioxane |
| Reaction temperature | 0–25°C |
| Esterification time | 4–6 hours |
| Yield | 78–85% |
Two-Step Cyclization Strategy
First Cyclization: Formation of the Azaspiro Core
Adapting methodologies from spirocyclic analogues, the azaspiro framework is constructed via a double cyclization reaction . Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., potassium iodide).
Key Reaction Parameters:
Second Cyclization: Introduction of the Oxo Group
The intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by oxidation to introduce the 2-oxo moiety. This step requires strict control of stoichiometry to avoid over-reduction.
Alternative Route via Hydroxymethyl Intermediate
Synthesis of Benzyl 2-(Hydroxymethyl)-6-Azaspiro[3.4]Octane-6-Carboxylate
Benzyl-protected intermediates (e.g., CAS EVT-13602121) are synthesized through nucleophilic substitution between hydroxymethyl precursors and benzyl chloroformate. The benzyl group is later exchanged for ethyl via transesterification .
Transesterification to Ethyl Ester
The benzyl ester is cleaved under hydrogenation (H2/Pd-C) or acidic conditions, and the resultant acid is treated with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to yield the ethyl ester.
Table 2: Transesterification Optimization
| Condition | Outcome |
|---|---|
| Catalyst | Pd-C (10 wt%) |
| Solvent | Ethanol/THF (1:1) |
| Temperature | 50–60°C |
| Yield | 70–75% |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, while ethereal solvents (THF, dioxane) improve esterification yields.
Catalytic Systems
Phase-transfer catalysts (e.g., tetrabutylammonium salts) accelerate spiroannulation by facilitating interfacial reactions. Iodo metal salts (KI, NaI) assist in halide displacement, critical for ring closure.
Temperature and Time Trade-offs
Higher temperatures (80–100°C) reduce reaction times but risk decomposition. A balance is achieved at 70–80°C for 18 hours , optimizing yield and purity.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
-
1H NMR : Ethyl quartet at δ 4.15 ppm (J = 7.2 Hz) and methyl triplet at δ 1.27 ppm confirm ester formation.
-
13C NMR : Carbonyl signals at δ 170–175 ppm verify the oxo group.
-
HRMS : Molecular ion peak at m/z 197.23 ([M+H]+) aligns with the molecular formula C10H15NO3.
Chemical Reactions Analysis
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Analogues with Varied Ester Groups
Key Observations :
- The ethyl and benzyl esters differ in lipophilicity and steric bulk, impacting bioavailability and synthetic utility. Benzyl derivatives are often preferred for solid-phase synthesis due to ease of deprotection .
- The tert-butyl variant is a stable intermediate, with 96% purity commercially available .
Analogues with Heteroatom Substitution
Key Observations :
Analogues with Modified Spiro Rings
Biological Activity
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within a cyclic framework. This structural feature is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.23 g/mol
- CAS Number : 1803350-92-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding, which can lead to modulation of enzyme activity or receptor signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, leading to significant biochemical effects depending on the target pathway involved.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its possible use as an antimicrobial agent.
- Anticancer Activity : Some studies have suggested that derivatives of spirocyclic compounds similar to Ethyl 2-oxo-6-azaspiro[3.4]octane may possess anticancer properties by targeting specific molecular pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C10H15NO3 | Spirocyclic structure with nitrogen | Enzyme inhibition, antimicrobial |
| Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane | C12H15NO3 | Contains a benzyl substituent | Altered biological activity |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane | C12H17NO | Different ring structure | Used in γ-butyrolactone derivatives |
Case Studies and Research Findings
Recent studies have highlighted the potential of Ethyl 2-oxo-6-azaspiro[3.4]octane derivatives in various therapeutic applications:
- Antitubercular Activity : A study evaluated the antitubercular properties of compounds derived from the spirocyclic framework, revealing promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as .
- Cancer Treatment : Research has identified several spirocyclic compounds that act as inhibitors of cancer-related pathways, particularly those involving menin and MLL1 interactions, suggesting a role in cancer therapy .
- Neuropharmacology : The compound's interaction with dopamine receptors has been explored, indicating potential applications in treating neurological disorders .
Q & A
Q. What are the established synthetic routes for Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate?
- Methodological Answer: A key synthetic route involves deprotection of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate using hydrogen chloride in 1,4-dioxane, followed by reaction with ethyl chloroformate to introduce the ethyl ester group. This method yields high-purity product, as evidenced by H NMR (δ 4.15 ppm for the ethyl group, J = 7.2 Hz) and optimized reaction conditions .
Q. How is the spirocyclic conformation of this compound analyzed experimentally?
- Methodological Answer: X-ray crystallography using software like SHELXL (for refinement) and ORTEP-III (for graphical representation) is critical for determining the spirocyclic structure. These tools analyze bond lengths, angles, and ring puckering parameters, ensuring accurate 3D structural elucidation. For example, SHELXL refines atomic displacement parameters and resolves twinning in high-resolution data .
Q. Which spectroscopic techniques are employed for structural validation?
- Methodological Answer: H NMR and C NMR are standard for functional group identification. For instance, the ethyl ester group is confirmed by a quartet at δ 4.15 ppm (integration: 2H) and a triplet at δ 1.27 ppm (3H) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and carbonyl stretching vibrations (~1700 cm).
Advanced Research Questions
Q. How do computational methods model the spirocyclic ring’s puckering dynamics?
- Methodological Answer: Generalized puckering coordinates (amplitude , phase angle ) are calculated using Cremer-Pople parameters to quantify non-planar conformations. Software packages like Gaussian or ORCA apply density functional theory (DFT) to simulate puckering modes, enabling comparison with crystallographic data (e.g., torsion angles from SHELXL outputs) .
Q. What reaction mechanisms govern the compound’s derivatization for bioactive analogs?
- Methodological Answer: Nucleophilic acyl substitution at the ester group allows functionalization. For example:
Q. How does the spirocyclic scaffold influence binding to biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with enzymatic pockets. The rigid spirocyclic core reduces conformational entropy, enhancing binding affinity. Comparative studies with non-spiro analogs (e.g., linear azetidines) show improved metabolic stability in in vitro assays .
Key Research Findings
- Synthetic Efficiency: The Pfizer-derived route achieves >85% yield with minimal purification, validated by NMR and LC-MS .
- Biological Potential: Docking studies suggest the spirocyclic core interacts with ATP-binding pockets in kinases, supporting its use in kinase inhibitor design .
- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 148°C, indicating suitability for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
